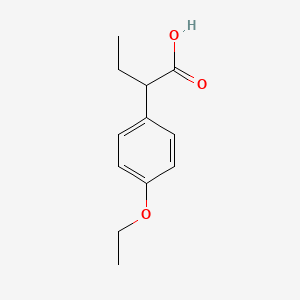
2-(4-Ethoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)butanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation. The general steps are as follows:
Formation of Grignard Reagent: 4-Ethoxybenzaldehyde is reacted with a Grignard reagent such as ethylmagnesium bromide in an anhydrous ether solvent.
Addition Reaction: The Grignard reagent adds to the carbonyl group of the 4-ethoxybenzaldehyde, forming an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Compounds with varied functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxyphenyl)butanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
2-(4-Methoxyphenyl)butanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 2-(4-Ethoxyphenyl)butanoic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-11(12(13)14)9-5-7-10(8-6-9)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
PVVLQAQPEYVVLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


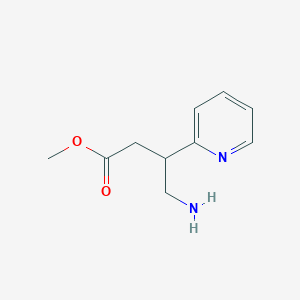

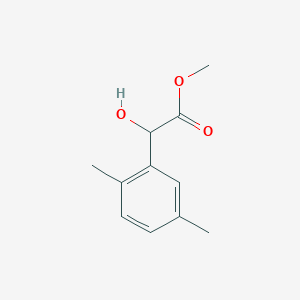
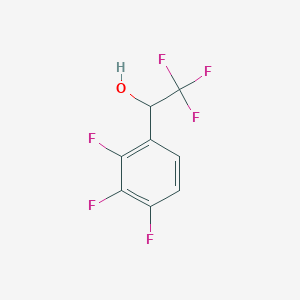
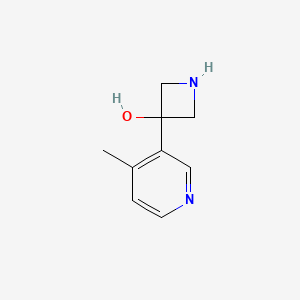

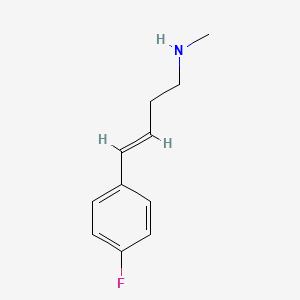
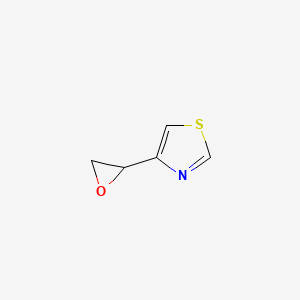
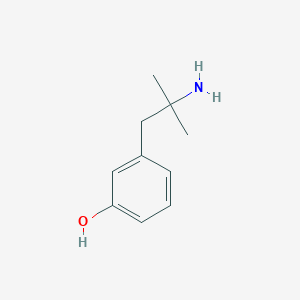
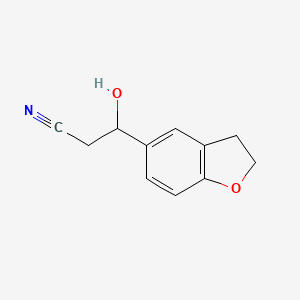

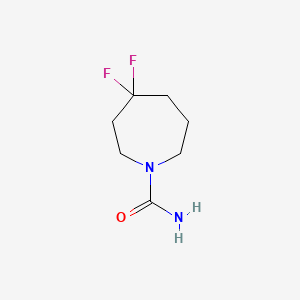
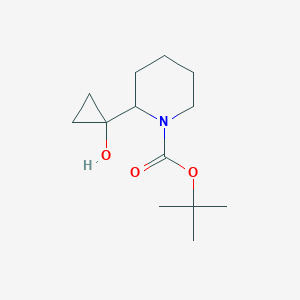
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
